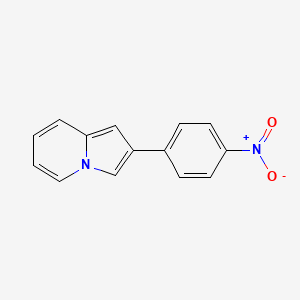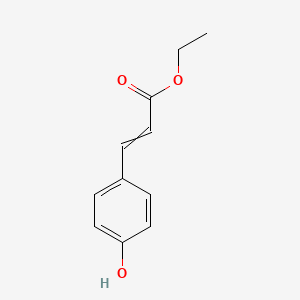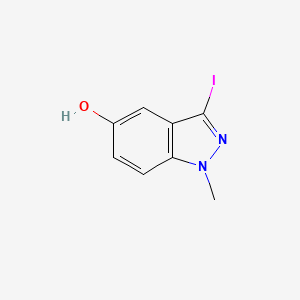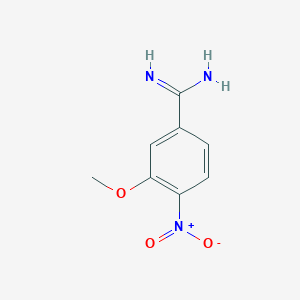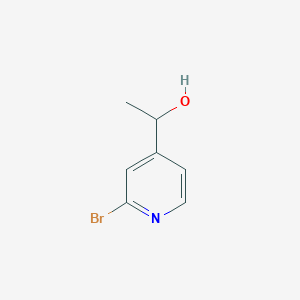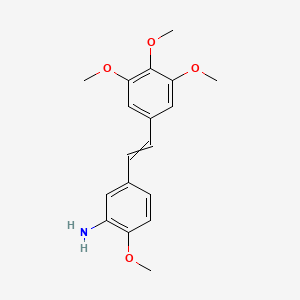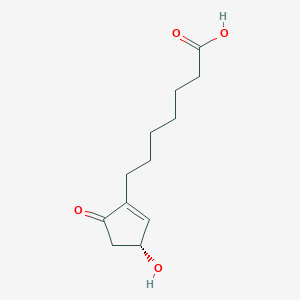
(R)-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid
Übersicht
Beschreibung
(R)-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid is a chemical compound with the molecular formula C12H18O4. It is known for its unique structure, which includes a cyclopentenone ring fused with a heptanoic acid chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R)-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid typically involves the following steps:
Cyclopentenone Formation: The initial step involves the formation of the cyclopentenone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chain Extension: The heptanoic acid chain is introduced through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(R)-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 7-[(3R)-3-Keto-5-oxocyclopent-1-en-1-yl]heptanoic acid.
Reduction: Formation of 7-[(3R)-3-Hydroxy-5-hydroxycyclopent-1-en-1-yl]heptanoic acid.
Substitution: Formation of derivatives with various functional groups replacing the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
(R)-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of (R)-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic and signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-[(3R)-3-Hydroxy-5-oxocyclopent-1-en-1-yl]octanoic acid
- 7-[(3R)-3-Hydroxy-5-oxocyclopent-1-en-1-yl]hexanoic acid
- 7-[(3R)-3-Hydroxy-5-oxocyclopent-1-en-1-yl]pentanoic acid
Uniqueness
(R)-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid is unique due to its specific chain length and the presence of both hydroxyl and carbonyl functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C12H18O4 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid |
InChI |
InChI=1S/C12H18O4/c13-10-7-9(11(14)8-10)5-3-1-2-4-6-12(15)16/h7,10,13H,1-6,8H2,(H,15,16)/t10-/m0/s1 |
InChI-Schlüssel |
IXOFUWJRSYPKSX-JTQLQIEISA-N |
Isomerische SMILES |
C1[C@H](C=C(C1=O)CCCCCCC(=O)O)O |
Kanonische SMILES |
C1C(C=C(C1=O)CCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-chlorophenyl)ethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate](/img/structure/B8811974.png)


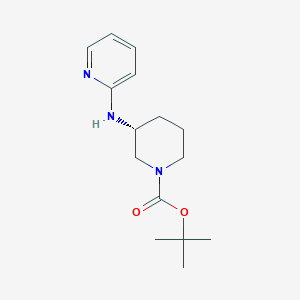
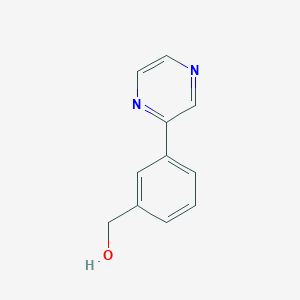
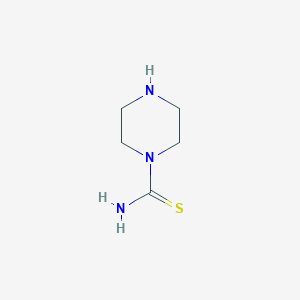
![azane;5-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-1,3-diazinane-2,4,6-trione](/img/structure/B8812034.png)
![2-Oxazolidinone, 5-[3,5-bis(trifluoromethyl)phenyl]-3-[[4'-fluoro-2'-methoxy-5'-(1-methylethyl)-4-(trifluoromethyl)[1,1'-biphenyl]-2-yl]methyl]-4-methyl-, (4S,5R)-](/img/structure/B8812037.png)
